N-(5-chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide is a heterocyclic acetamide derivative characterized by a pyridazinone core substituted with a furan-2-yl group and linked to a 5-chloro-2-methoxyphenyl moiety via an acetamide bridge. This compound is structurally analogous to several pharmacologically active molecules, particularly those targeting enzymes or receptors through hydrogen bonding and aromatic interactions. Its design leverages the pyridazinone scaffold, known for its bioactivity in anti-inflammatory, antimicrobial, and enzyme inhibition contexts .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c1-24-14-6-4-11(18)9-13(14)19-16(22)10-21-17(23)7-5-12(20-21)15-3-2-8-25-15/h2-9H,10H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNPYHBADCDULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
- Chloro and Methoxy Substituents : The presence of a chloro group and a methoxy group on the phenyl ring may enhance the lipophilicity and biological activity of the compound.
- Pyridazine Moiety : The pyridazine ring can contribute to various biological interactions, potentially acting as a pharmacophore.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridazine have shown efficacy against various bacterial strains. The specific activity of this compound against microbial pathogens remains to be thoroughly investigated but warrants exploration based on structural analogs.
Anticancer Properties
Some studies suggest that compounds containing furan and pyridazine moieties can exhibit anticancer activity. For example, pyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The proposed mechanisms by which similar compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in cancer metabolism or microbial survival.
- Disruption of Cellular Signaling : Compounds may interfere with signaling pathways crucial for cell growth and survival.
Toxicity Profile
Initial assessments indicate that this compound may exhibit toxicity, as indicated by hazard classifications related to acute toxicity and environmental impact. Further toxicological studies are necessary to establish a comprehensive safety profile.
Case Studies
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Antimicrobial Activity Study : A study examining the antimicrobial efficacy of structurally similar compounds found that modifications in the aromatic region significantly influenced antibacterial potency against Gram-positive bacteria.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A Staphylococcus aureus 32 µg/mL Compound B Escherichia coli 64 µg/mL -
Anticancer Activity : A related compound demonstrated significant cytotoxicity against breast cancer cell lines through apoptosis induction.
Cell Line IC50 (µM) MCF7 10 MDA-MB-231 15
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of the target compound, highlighting differences in substituents, bioactivity, and synthesis pathways.
Key Structural and Functional Insights
Substituent Effects on Bioactivity
- Furan vs. However, furan’s smaller size may confer better pharmacokinetic properties (e.g., solubility) .
- Halogenation : The 5-chloro substituent on the phenyl ring (common in all analogs) is critical for steric and electronic interactions, often enhancing receptor affinity .
Hydrogen-Bonding and Molecular Interactions
- The pyridazinone core in the target compound provides two hydrogen-bond acceptors (C=O and N), which are absent in simpler acetamide herbicides (e.g., ofurace, ). This feature likely enhances interactions with enzymes like lipoxygenases or kinases .
- Chalcone-derived analogs () rely on acryloyl groups for π-π stacking, a mechanism less relevant to the target compound’s pyridazinone-based design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
